molecular formula C9H14NO4P B14468574 Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]- CAS No. 66794-15-8

Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-

Cat. No.: B14468574
CAS No.: 66794-15-8
M. Wt: 231.19 g/mol
InChI Key: VEHRQPHSYMXVRM-UHFFFAOYSA-N
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Description

(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid is an organic compound that features both an amino group and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid typically involves the reaction of 4-aminophenol with methyl acrylate or acrylic acid under reflux conditions. The intermediate products are then further reacted to introduce the phosphonic acid group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups at the hydroxyl position.

Scientific Research Applications

(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid involves its interaction with metal ions and biological molecules. The phosphonic acid group can form strong bonds with metal ions, making it effective as a chelating agent. Additionally, the amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminoethyl)phosphonic acid
  • (3-Aminopropyl)phosphonic acid
  • ®-(1-Aminoethyl)phosphonic acid
  • (S)-(1-Aminoethyl)phosphonic acid

Uniqueness

(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for a diverse range of chemical reactions and interactions. This makes it particularly versatile for applications in various fields, including chemistry, biology, and medicine .

Properties

CAS No.

66794-15-8

Molecular Formula

C9H14NO4P

Molecular Weight

231.19 g/mol

IUPAC Name

[1-amino-3-(4-hydroxyphenyl)propan-2-yl]phosphonic acid

InChI

InChI=1S/C9H14NO4P/c10-6-9(15(12,13)14)5-7-1-3-8(11)4-2-7/h1-4,9,11H,5-6,10H2,(H2,12,13,14)

InChI Key

VEHRQPHSYMXVRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CN)P(=O)(O)O)O

Origin of Product

United States

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